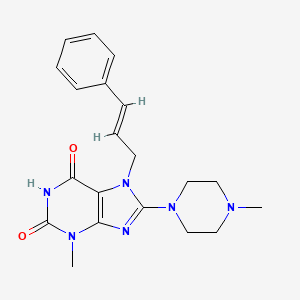
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
- Photosensitizer for Cancer Treatment : A study by Pişkin et al. (2020) highlights the synthesis of zinc phthalocyanine derivatives, which show promising properties as photosensitizers for photodynamic therapy, a treatment method for cancer. This suggests potential applications in cancer treatment modalities.
Cardiac Electrophysiological Activity
- Class III Electrophysiological Agents : Research by Morgan et al. (1990) details the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds show potential as class III electrophysiological agents, indicating use in cardiac arrhythmias treatment.
Anticancer Agents
- Pro-apoptotic Activity in Cancer Cells : A study by Yılmaz et al. (2015) discusses the synthesis of indapamide derivatives with significant proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents.
Antimicrobial Screening
- Potential in Treating Microbial Diseases : Desai et al. (2013) synthesized a series of compounds with promising antibacterial and antifungal properties, suggesting their usefulness in treating microbial diseases.
Radiochemistry
- Angiotensin II Receptor Imaging : In Hamill et al.'s (1996) study, radiolabelled nonpeptide angiotensin II antagonists were developed, which could be used for angiotensin II receptor imaging, important in cardiovascular research.
Metabolic Stability Improvement
- Enhancing Metabolic Stability of PI3K/mTOR Inhibitors : Stec et al. (2011) worked on modifying 6,5-heterocycles to improve the metabolic stability of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, indicating its potential in cancer therapeutics.
Antibacterial Effects
- Antibacterial Activity of Organic Compounds : The study by Behrami and Dobroshi (2019) reports the synthesis of compounds with high antibacterial activity, which could be crucial in developing new antibiotics.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-5-4-12-25(14-15)31(27,28)18-9-6-16(7-10-18)21(26)23-22-24(2)19-11-8-17(29-3)13-20(19)30-22/h6-11,13,15H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMSIAREFKYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(dimethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2422553.png)
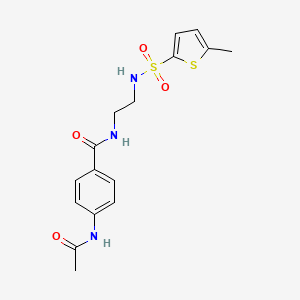

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea](/img/structure/B2422556.png)
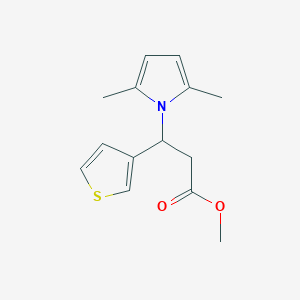
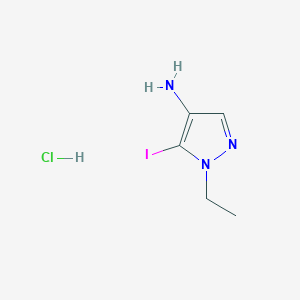
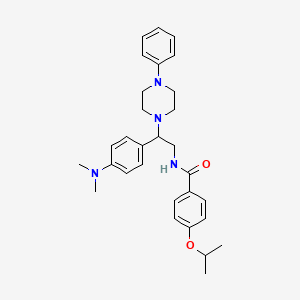
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)
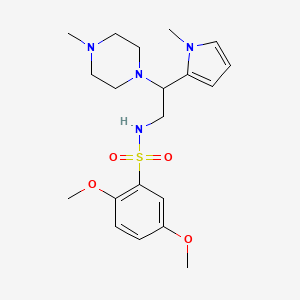
![(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid](/img/structure/B2422567.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2422569.png)


